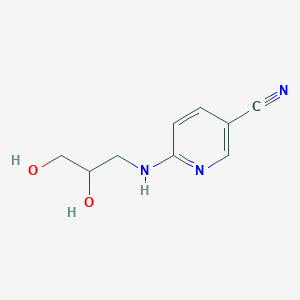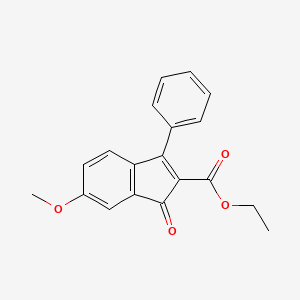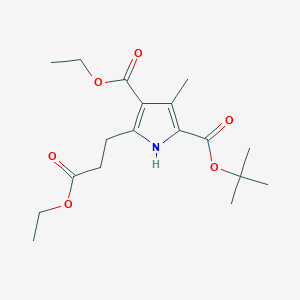
2-O-tert-butyl 4-O-ethyl 5-(3-ethoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-tert-butyl 4-O-ethyl 5-(3-ethoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a pyrrole ring substituted with ethoxycarbonyl, methyl, and carboxylic acid ester groups, making it a versatile molecule for synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-tert-butyl 4-O-ethyl 5-(3-ethoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of ethyl acetoacetate with an appropriate amine to form the pyrrole ring. Subsequent esterification reactions introduce the ethoxycarbonyl and tert-butyl ester groups. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient and sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
2-O-tert-butyl 4-O-ethyl 5-(3-ethoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ester groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reaction conditions typically involve acidic or basic media and controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used. Reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation. Catalysts such as palladium or copper may be used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or alkyl groups.
Aplicaciones Científicas De Investigación
2-O-tert-butyl 4-O-ethyl 5-(3-ethoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its versatile functional groups allow for diverse chemical transformations.
Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a drug candidate or biochemical probe.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-O-tert-butyl 4-O-ethyl 5-(3-ethoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biochemical pathways, leading to therapeutic effects or biological responses. The exact mechanism involves binding to the target molecule, inducing conformational changes, and altering the target’s activity.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-ethoxycarbonyl-ethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylic acid: Lacks the ester groups, making it less versatile for certain applications.
3-methyl-1H-pyrrole-2,4-dicarboxylic acid:
5-(2-ethoxycarbonyl-ethyl)-1H-pyrrole-2,4-dicarboxylic acid: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
Uniqueness
2-O-tert-butyl 4-O-ethyl 5-(3-ethoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate stands out due to its combination of functional groups, which provide a unique balance of reactivity, stability, and versatility. This makes it a valuable compound for a wide range of scientific and industrial applications.
Propiedades
Fórmula molecular |
C18H27NO6 |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
2-O-tert-butyl 4-O-ethyl 5-(3-ethoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C18H27NO6/c1-7-23-13(20)10-9-12-14(16(21)24-8-2)11(3)15(19-12)17(22)25-18(4,5)6/h19H,7-10H2,1-6H3 |
Clave InChI |
QSSCMNSPWBCPSP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=C(C(=C(N1)C(=O)OC(C)(C)C)C)C(=O)OCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
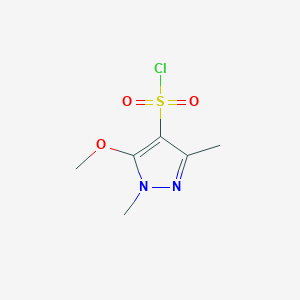
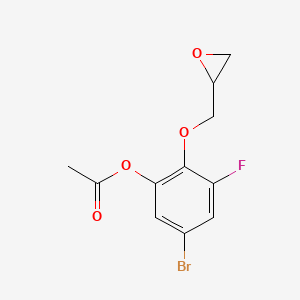
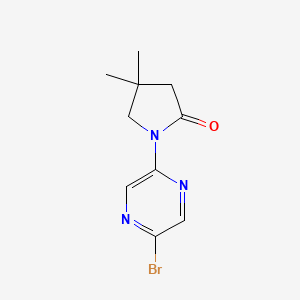




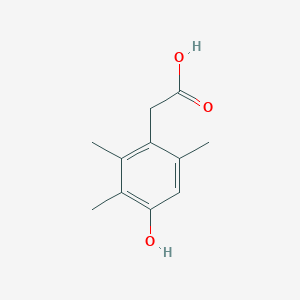
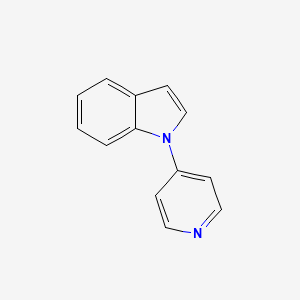
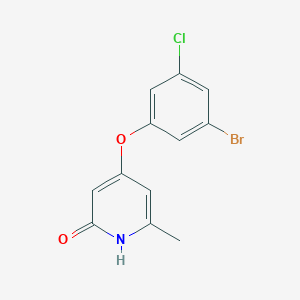
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[[(1r)-1-phenylethoxy]methyl]-](/img/structure/B8513835.png)
